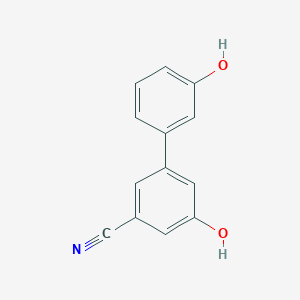

3-Cyano-5-(3-hydroxyphenyl)phenol

Description

Properties

IUPAC Name |

3-hydroxy-5-(3-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO2/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(15)6-10/h1-7,15-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGUPCGDGGXBOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80684625 | |

| Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261973-21-0 | |

| Record name | 3',5-Dihydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80684625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenated Precursor Synthesis

The synthesis of 3-cyano-5-(3-hydroxyphenyl)phenol often begins with halogenated intermediates. For example, 3-bromo-5-(3-hydroxyphenyl)phenol serves as a critical precursor. Bromination of 5-(3-hydroxyphenyl)phenol using brominating agents like N-bromosuccinimide (NBS) in dichloromethane at 0–25°C yields this intermediate. The regioselectivity of bromination is influenced by electron-donating hydroxyl groups, directing substitution to the para position relative to existing substituents.

Cyanide Ion Exchange

Substitution of the bromine atom with a cyano group employs alkali cyanides (e.g., KCN or NaCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc). A catalytic amount of potassium iodide (5–10 mol%) enhances reactivity by facilitating the formation of a more nucleophilic cyanide ion. Reaction temperatures of 80–120°C for 12–24 hours typically achieve conversions exceeding 85%. Post-reaction, the product is isolated via acidification (pH 2–3) and extracted with ethyl acetate, yielding this compound with >90% purity.

Metal-Catalyzed Cyanation

Titanium-Mediated Reactions

Titanium isopropoxide (Ti(OiPr)₄) has been employed in reductive amination and cyanation processes. In a modified approach, Ti(OiPr)₄ (2 equiv) facilitates the condensation of 5-(3-hydroxyphenyl)phenol with cyanating agents like acetone cyanohydrin. The reaction proceeds at 50–60°C in ethanol, with sodium borohydride (NaBH₄) added to stabilize intermediates. This method achieves moderate yields (60–70%) but requires careful control of moisture to prevent titanium oxide precipitation.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable cyanation via cross-coupling with cyanide sources such as zinc cyanide (Zn(CN)₂). Using Pd(PPh₃)₄ (5 mol%) and a phosphine ligand in toluene at 100°C, aryl bromides undergo cyanation within 8 hours. This method is less common for phenolic substrates due to catalyst poisoning by hydroxyl groups, necessitating protective strategies like silylation (e.g., tert-butyldimethylsilyl chloride).

Multi-Step Synthesis from Fragmented Intermediates

Condensation of 3-Hydroxybenzaldehyde

A modular route involves the condensation of 3-hydroxybenzaldehyde with cyanoacetate derivatives. For instance, Knoevenagel condensation between 3-hydroxybenzaldehyde and ethyl cyanoacetate in the presence of piperidine (10 mol%) yields 3-cyano-5-(3-hydroxyphenyl)acrylic acid ethyl ester. Subsequent hydrogenation (H₂, Pd/C) reduces the double bond, and hydrolysis (NaOH, 80°C) affords the target compound.

Grignard Addition Followed by Oxidation

Phenyl Grignard reagents (e.g., 3-hydroxyphenylmagnesium bromide) react with 3-cyanophenol derivatives to form tertiary alcohols, which are oxidized to ketones using Jones reagent (CrO₃/H₂SO₄). The ketone intermediate undergoes Beckmann rearrangement with hydroxylamine to introduce the cyano group, though this route suffers from low regioselectivity (<50% yield).

Solvent and Temperature Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMAc) enhance cyanide ion solubility and reaction rates but may lead to side reactions like hydrolysis. Mixed solvent systems (e.g., DMF/water 9:1) mitigate this by stabilizing intermediates. Nonpolar solvents (toluene, dichloromethane) are preferred for palladium-catalyzed reactions to avoid ligand dissociation.

Temperature Profiles

Cyanation reactions exhibit Arrhenius behavior, with optimal temperatures between 80°C and 120°C. Below 80°C, reaction rates drop significantly (k < 0.1 h⁻¹), while temperatures above 120°C promote decomposition. Microwave-assisted synthesis at 150°C reduces reaction times to 1–2 hours but requires specialized equipment.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Quinones derived from the compound can be reduced back to hydroquinones.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be employed.

Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.

Major Products

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenolic derivatives

Scientific Research Applications

3-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Cyano-5-(3-hydroxyphenyl)phenol exerts its effects involves interactions with various molecular targets. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It may also interact with specific enzymes, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

The following analysis compares 3-Cyano-5-(3-hydroxyphenyl)phenol with structurally or functionally related compounds, emphasizing substituent effects, physicochemical properties, and bioactivity.

Structural Analogues

Key Observations :

- Substituent Effects: The 3-hydroxyphenyl group is shared with RS-0406 and pyridinone derivatives, suggesting a role in binding to protein targets (e.g., FPR receptors or α-synuclein). The cyano group in this compound and pyridinones may enhance electron-withdrawing effects, influencing receptor affinity .

- Melting Points: Pyridinone derivatives (14b, 14c) exhibit higher melting points (>180°C), correlating with their crystalline stability. The absence of data for this compound limits direct comparison, but its simpler structure may result in lower thermal stability.

Bioactivity Comparison

- FPR Agonist Activity: Pyridinone derivatives 14b and 14c demonstrated potent calcium mobilization in FPR1/FPR2-transfected HL60 cells, with responses normalized to 5 nM fMLF (a standard FPR agonist). Their 3-hydroxyphenyl and cyano groups likely mediate receptor interaction, though the phenol core of this compound may alter binding kinetics .

- α-Synuclein Inhibition: RS-0406, a β-sheet breaker with bis(3-hydroxyphenyl) groups, reduced α-synuclein aggregation more effectively than curcumin in turbidity assays.

- Curcumin Comparison: While curcumin’s polyphenolic structure enables weak fibril disruption, its methoxy groups may reduce binding efficiency compared to hydroxyl-rich analogs like RS-0406 or this compound .

Q & A

Q. What are the established synthetic routes for 3-Cyano-5-(3-hydroxyphenyl)phenol?

The synthesis often involves multi-step strategies, including coupling reactions and functional group transformations. A common method for analogous phenolic nitriles is ipso-hydroxylation of arylboronic acids, which is efficient and scalable, yielding high-purity products . For the 3-hydroxyphenyl moiety, coupling reactions (e.g., Suzuki-Miyaura) with protected hydroxyl groups may be employed, followed by deprotection . Reaction conditions (e.g., temperature, catalysts like palladium) must be optimized to avoid side reactions such as over-oxidation of the phenol group.

Q. What spectroscopic methods are recommended for characterizing this compound?

- NMR : and NMR can confirm the positions of the cyano and hydroxyl groups via chemical shifts (e.g., hydroxyl proton at ~5-6 ppm, nitrile carbon at ~110-120 ppm) .

- IR : Peaks at ~2200 cm (C≡N stretch) and ~3200-3500 cm (O-H stretch) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight accuracy (e.g., 119.12 g/mol for the core structure) .

Q. What are the known biological targets or enzymes affected by this compound?

Phenolic nitriles often interact with oxidoreductases (e.g., cytochrome P450) or kinases due to their electron-withdrawing cyano group. The 3-hydroxyphenyl moiety may bind to receptors like opioid receptors, as seen in structurally related antagonists . Standard assays include enzyme inhibition studies (IC) and receptor binding assays (e.g., competitive radioligand displacement) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Stepwise Purification : Use column chromatography after each synthetic step to isolate intermediates, reducing side products .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for coupling efficiency. Lower catalyst loading (≤5 mol%) can reduce costs without compromising yield .

- Reaction Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of arylboronic acids, but may require strict anhydrous conditions to prevent hydrolysis of the nitrile group .

Q. How to analyze conflicting data on the biological activity of this compound across studies?

- Purity Validation : Use HPLC or GC (≥97% purity) to rule out impurities affecting activity .

- Assay Variability : Control pH and temperature in enzyme assays, as phenolic groups are pH-sensitive. For example, antioxidant activity (e.g., DPPH assay) may vary with solvent polarity .

- Structural Analog Comparison : Compare results with analogs lacking the 3-hydroxyphenyl or cyano group to isolate functional contributions .

Q. What in silico methods predict the binding affinity of this compound to biological targets?

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., opioid receptors). Prioritize docking poses where the 3-hydroxyphenyl group occupies hydrophobic pockets .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (lipophilicity) and Hammett constants (electron-withdrawing effects of -CN) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) to identify critical hydrogen bonds between the hydroxyl group and active-site residues .

Q. How to design a study to determine the antioxidant mechanism of this compound?

- ROS Scavenging Assays : Measure reduction of DPPH radicals or inhibition of lipid peroxidation in cell-free systems .

- Enzyme-Specific Assays : Test inhibition of xanthine oxidase or NADPH oxidase, which generate superoxide radicals.

- Cellular Models : Use HepG2 or RAW264.7 cells under oxidative stress (e.g., HO) to quantify intracellular ROS via fluorescence probes (e.g., DCFH-DA) .

Q. What are the common degradation pathways under different environmental conditions?

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for quinone formation (oxidation of phenol) .

- Biodegradation : Use Pseudomonas aeruginosa cultures to assess microbial breakdown. Factorial experimental designs can optimize variables like temperature and inoculum size .

- Hydrolysis : Test stability in aqueous buffers (pH 2-12) to identify labile bonds (e.g., ester or ether linkages in derivatives) .

Q. Methodological Notes

- Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity alongside docking).

- Advanced Synthesis : Consider flow chemistry for hazardous steps (e.g., nitrile formation) to improve safety and reproducibility .

- Data Reproducibility : Report detailed reaction conditions (solvent, catalyst, temperature) and biological assay parameters (cell line, passage number) to enable replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.